3-(1,2-Oxazol-3-yl)propan-1-ol
Description
3-(1,2-Oxazol-3-yl)propan-1-ol is a heterocyclic alcohol featuring a five-membered oxazole ring attached to a propanol chain. Oxazole derivatives are notable for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-(1,2-oxazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NO2/c8-4-1-2-6-3-5-9-7-6/h3,5,8H,1-2,4H2 |
InChI Key |
CAYSLMAOBNZSMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Oxazol-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-bromo-1-propanol with hydroxylamine hydrochloride in the presence of a base can lead to the formation of the oxazole ring . The reaction conditions typically involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Oxazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1,2-Oxazol-3-yl)propanoic acid.
Reduction: Formation of 3-(1,2-Oxazol-3-yl)propan-1-amine.
Substitution: Formation of 3-(1,2-Oxazol-3-yl)propyl chloride or bromide.
Scientific Research Applications
3-(1,2-Oxazol-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,2-Oxazol-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Table 1: Key Properties of 3-(1,2-Oxazol-3-yl)propan-1-ol and Analogs
Structural Insights :
- The benzothiazolone in introduces sulfur, enhancing antimicrobial activity via thiol interactions.
- Substituent Impact : The tolyl group in 2,2-Dimethyl-3-(3-tolyl)propan-1-ol contributes to its use in fragrances but raises safety considerations (e.g., IFRA regulations for dermal exposure).
Spectroscopic and Physical Properties
- 1b2b : Exhibits distinct NMR signals (e.g., triazole proton at δ 7.66 ppm) and FTIR bands (e.g., -OH stretch at 3382 cm⁻¹). The target compound’s oxazole ring protons would likely resonate downfield (δ 7–8 ppm) but lack the triazole’s N-H interactions.
- Molecular Weight : The target compound (127.14 g/mol) is lighter than 1b2b (157.17 g/mol) and the benzothiazolone derivative (237.27 g/mol), suggesting differences in volatility and diffusion properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
